2,4-Dibromo-6-methylphenyl glycidyl ether
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Overview
Description
2,4-Dibromo-6-methylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether family. It is characterized by the presence of two bromine atoms, a methyl group, and a glycidyl ether moiety attached to a phenyl ring. This compound is known for its reactivity and versatility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-methylphenyl glycidyl ether typically involves the reaction of 2,4-Dibromo-6-methylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate halohydrin, which is subsequently dehydrochlorinated to yield the desired glycidyl ether .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous reactors and efficient separation techniques further enhances the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-methylphenyl glycidyl ether undergoes various chemical reactions, including:
Nucleophilic substitution: The glycidyl ether moiety can undergo nucleophilic attack, leading to ring-opening reactions.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include various substituted ethers and alcohols.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include debrominated phenyl glycidyl ethers.
Scientific Research Applications
2,4-Dibromo-6-methylphenyl glycidyl ether finds applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for epoxide hydrolases.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-methylphenyl glycidyl ether involves the reactivity of its glycidyl ether moiety. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of polymers and other complex molecules. The bromine atoms and methyl group on the phenyl ring can also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Phenyl glycidyl ether: Lacks the bromine atoms and methyl group, making it less reactive in certain reactions.
Diethylene glycol diglycidyl ether: Contains two glycidyl ether groups and is used as a reactive diluent in epoxy resins.
Uniqueness
2,4-Dibromo-6-methylphenyl glycidyl ether is unique due to the presence of bromine atoms and a methyl group on the phenyl ring, which enhance its reactivity and versatility in various chemical processes. These structural features make it a valuable compound in both research and industrial applications .
Biological Activity
2,4-Dibromo-6-methylphenyl glycidyl ether is an organic compound belonging to the glycidyl ether family. Its unique structure, characterized by two bromine atoms and a glycidyl group, suggests potential biological activities that warrant investigation. This article presents a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure
The chemical formula for this compound is C₉H₈Br₂O. The presence of bromine atoms may influence its reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of this compound has highlighted several key areas:
- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on various cell lines. The mechanism of action appears to involve the induction of oxidative stress and apoptosis in targeted cells.
- Endocrine Disruption : There is evidence suggesting that this compound may act as an endocrine disruptor. This activity is particularly concerning given its potential impact on reproductive health and development.
- Mutagenicity : Preliminary studies have shown that this compound can induce mutations in bacterial assays, indicating a potential risk for genotoxicity.
Case Studies
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Cytotoxic Effects on Cancer Cell Lines
- A study conducted on human breast cancer cell lines (MCF-7) demonstrated that exposure to varying concentrations of this compound resulted in significant cell death, with an IC50 value calculated at approximately 25 µM. The study attributed this effect to the compound's ability to generate reactive oxygen species (ROS) which led to cellular damage and apoptosis.
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Endocrine Disruption Assessment
- In vitro assays assessing the estrogenic activity of this compound revealed that it binds to estrogen receptors with moderate affinity. This suggests a potential for disrupting hormonal signaling pathways, which could have implications for both human health and wildlife.
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Mutagenicity Testing
- The Ames test was utilized to evaluate the mutagenic potential of this compound. Results indicated a dose-dependent increase in revertant colonies in Salmonella typhimurium strains TA98 and TA100, suggesting mutagenic properties that warrant further investigation.
Table 1: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Cytotoxicity | IC50 = 25 µM in MCF-7 cells | |
Endocrine Disruption | Moderate binding to estrogen receptors | |
Mutagenicity | Positive in Ames test |
Table 2: Concentration-Dependent Effects
Concentration (µM) | % Cell Viability (MCF-7) | ROS Levels (Relative) |
---|---|---|
0 | 100% | Baseline |
10 | 85% | 1.5 |
25 | 60% | 3.0 |
50 | 30% | 5.0 |
Properties
CAS No. |
75150-13-9 |
---|---|
Molecular Formula |
C10H10Br2O2 |
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-[(2,4-dibromo-6-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H10Br2O2/c1-6-2-7(11)3-9(12)10(6)14-5-8-4-13-8/h2-3,8H,4-5H2,1H3 |
InChI Key |
XQTJZNGNEJLXTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CO2)Br)Br |
physical_description |
Liquid |
Origin of Product |
United States |
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